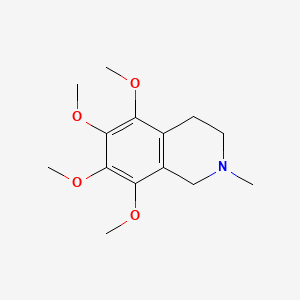
Isoquinoline, 1,2,3,4-tetrahydro-5,6,7,8-tetramethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound with the molecular formula C14H21NO4. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological systems and potential therapeutic effects.
Industry: The compound’s unique chemical structure makes it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure and diverse biological activities.
N-Methyl-2,3,7,8-tetramethoxy-5,6-dihydrobenzophenathridine-6-ethanoic acid: A related compound with similar functional groups and potential therapeutic applications.
Uniqueness
5,6,7,8-Tetramethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its multiple methoxy groups enhance its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
74046-24-5 |
|---|---|
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
5,6,7,8-tetramethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NO4/c1-15-7-6-9-10(8-15)12(17-3)14(19-5)13(18-4)11(9)16-2/h6-8H2,1-5H3 |
Clave InChI |
VMPOVULYLBHXAO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C(=C(C(=C2OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















